2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
“2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a chemical compound with the linear formula C30H21Cl2FN4O3 . It is part of the diazine family, which are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), and constitute a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of secondary amine in N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in DMF under basic conditions and elevated temperature (100°C, 3 hr), which affords N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety. Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the regioselectivity of the reaction with 2,4-dichloropyrimidine .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have been explored for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were synthesized and evaluated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Kinase Inhibitors
The compound can serve as a starting material for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides , which have potential as kinase inhibitors .
Antimicrobial Properties
Indole derivatives often possess antimicrobial activity. While specific studies on our compound are limited, related indole structures have demonstrated efficacy against bacteria and fungi .
Antioxidant Activity
Indole derivatives may act as antioxidants, protecting cells from oxidative stress. Investigating the antioxidant potential of our compound could yield valuable insights.
Future Directions
The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by diazines . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .
properties
IUPAC Name |
2,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN6O/c19-10-1-6-13(15(20)7-10)18(28)26-25-16-14-8-24-27(17(14)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYJAISHLPATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
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